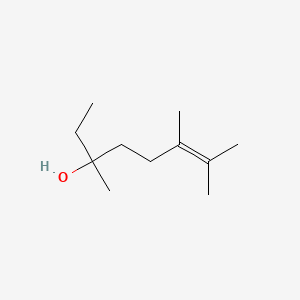

3,6,7-Trimethyl-6-octen-3-ol

Description

Contextualization within Branched Unsaturated Alcohol Chemistry

The position of the hydroxyl group further categorizes these alcohols as primary, secondary, or tertiary. In the case of 3,7-Dimethyl-6-octen-3-ol, the hydroxyl group is attached to a carbon atom that is bonded to three other carbon atoms, classifying it as a tertiary alcohol. This structural feature influences its reactivity, particularly in oxidation reactions.

The interplay of the branched structure, the unsaturation, and the tertiary alcohol functional group in 3,7-Dimethyl-6-octen-3-ol results in a compound with a distinct set of properties that are leveraged in various applications.

Research Significance in Contemporary Organic Chemistry and Related Fields

The research significance of 3,7-Dimethyl-6-octen-3-ol and related branched unsaturated alcohols spans several domains. A primary area of interest is in the flavor and fragrance industry. chemimpex.comchemicalbook.com Many of these compounds, including dihydrolinalool, possess pleasant aromas and are utilized in the formulation of perfumes, cosmetics, and flavorings. chemimpex.com Their unique scent profiles are a direct consequence of their specific molecular structure.

In the field of organic synthesis, these alcohols serve as valuable starting materials or intermediates for the creation of more complex molecules. google.com The presence of both a hydroxyl group and a double bond allows for selective chemical transformations, enabling chemists to build intricate molecular architectures. For instance, the double bond can be a site for epoxidation or hydrogenation, while the hydroxyl group can be involved in esterification or etherification reactions.

Furthermore, there is growing interest in the potential biological activities of these compounds. Research has suggested that some branched unsaturated alcohols may possess antioxidant and anti-inflammatory properties. chemimpex.com Additionally, their physical properties, such as good solvency, make them candidates for investigation as bio-based solvents. The study of compounds like 3,7-Dimethyl-6-octen-3-ol contributes to the broader understanding of structure-property relationships in organic molecules and opens avenues for the development of new materials and products.

Detailed Research Findings

Physicochemical Properties of 3,7-Dimethyl-6-octen-3-ol

The physical and chemical properties of 3,7-Dimethyl-6-octen-3-ol are summarized in the table below. These properties are crucial for its handling, application, and role in chemical reactions.

| Property | Value |

| Molecular Formula | C10H20O |

| Molecular Weight | 156.27 g/mol |

| Appearance | Colorless to light yellow liquid |

| Boiling Point | 178 °C (lit.) chemicalbook.com |

| Density | 0.856 g/mL at 25 °C (lit.) |

| Solubility | Slightly soluble in water |

| CAS Number | 18479-51-1 |

Synthesis of 3,7-Dimethyl-6-octen-3-ol

One common method for the synthesis of 3,7-Dimethyl-6-octen-3-ol (dihydrolinalool) is through the selective hydrogenation of linalool (B1675412). chemicalbook.com Linalool, a naturally occurring terpene alcohol, possesses two double bonds. By carefully selecting a catalyst and reaction conditions, one of the double bonds can be selectively reduced to yield dihydrolinalool.

Another synthetic route involves the reaction of 6-methyl-5-hepten-2-one with an acetylide, followed by partial hydrogenation of the resulting alkynol. A patented process describes the hydrogenation of 6-methyl-5-hepten-2-one to 6-methyl-2-heptanone, followed by reaction with acetylene to form 3,7-dimethyl-1-octyn-3-ol. Subsequent selective hydrogenation of the triple bond yields 3,7-dimethyl-1-octen-3-ol, an isomer of the target compound. google.com

Structure

3D Structure

Properties

Molecular Formula |

C11H22O |

|---|---|

Molecular Weight |

170.29 g/mol |

IUPAC Name |

3,6,7-trimethyloct-6-en-3-ol |

InChI |

InChI=1S/C11H22O/c1-6-11(5,12)8-7-10(4)9(2)3/h12H,6-8H2,1-5H3 |

InChI Key |

SPXRFPKAJKNYOC-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)(CCC(=C(C)C)C)O |

Origin of Product |

United States |

Nomenclature and Stereochemical Considerations of 3,6,7 Trimethyl 6 Octen 3 Ol

Systematic IUPAC Naming Conventions for Branched Octenols

The systematic name for an organic compound is determined by the rules set forth by the International Union of Pure and Applied Chemistry (IUPAC). For a molecule like 3,6,7-trimethyl-6-octen-3-ol, the naming process involves identifying the principal functional group, the parent carbon chain, and the various substituents.

The principal functional group in this molecule is the hydroxyl (-OH) group, which classifies it as an alcohol. The suffix "-ol" is therefore used. The longest continuous carbon chain containing both the hydroxyl group and the carbon-carbon double bond is an octene chain, consisting of eight carbon atoms. The numbering of this chain begins at the end closest to the hydroxyl group, to give the carbon atom to which it is attached the lowest possible number. In this case, the hydroxyl group is on the third carbon, hence "octan-3-ol".

The double bond is located between the sixth and seventh carbon atoms, indicated by "-6-en-". The substituents are three methyl groups (-CH3) located at positions 3, 6, and 7. Therefore, the complete systematic IUPAC name is This compound .

Identification of Chiral Centers and Their Stereochemical Implications

Chiral centers are carbon atoms that are attached to four different groups. The presence of chiral centers in a molecule leads to the existence of stereoisomers, which are molecules with the same molecular formula and connectivity but different spatial arrangements of their atoms.

In the structure of this compound, there are two chiral centers:

C3: The carbon atom bearing the hydroxyl group is attached to a hydroxyl group, a methyl group, an ethyl group (C1-C2), and a larger alkyl chain (C4-C8).

C6: The carbon atom of the double bond is attached to a methyl group, a hydrogen atom, and two different alkyl groups within the chain. However, the double bond itself introduces another element of stereoisomerism.

The double bond between C6 and C7 is trisubstituted, meaning it has three non-hydrogen substituents. This gives rise to geometric isomerism, specifically E/Z isomerism. The configuration is determined by assigning priorities to the substituents on each carbon of the double bond based on atomic number (Cahn-Ingold-Prelog rules).

At C6, the substituents are a methyl group and the C4-C5 part of the chain.

At C7, the substituents are a methyl group and a hydrogen atom.

The combination of two chiral centers and a stereogenic double bond has significant implications for the total number of possible stereoisomers.

Enantiomeric and Diastereomeric Forms: Synthesis and Analytical Relevance

A molecule with n chiral centers can have a maximum of 2n stereoisomers. For this compound, with two chiral centers (C3 and C6), we can expect up to 22 = 4 stereoisomers. These stereoisomers will exist as two pairs of enantiomers. Enantiomers are non-superimposable mirror images of each other. The relationship between stereoisomers that are not mirror images is that of diastereomers.

Furthermore, the E/Z isomerism of the double bond doubles the number of possible stereoisomers. Therefore, for this compound, there are a total of 2(2+1) = 8 possible stereoisomers. These consist of four pairs of enantiomers.

The synthesis of a specific stereoisomer of this compound would require stereoselective reactions that control the configuration at the chiral centers and the geometry of the double bond. The analytical separation and identification of these isomers are typically achieved using techniques such as chiral chromatography (gas or liquid) and nuclear magnetic resonance (NMR) spectroscopy. The distinct stereoisomers can exhibit different biological activities and sensory properties, making their separation and characterization crucial in fields like pharmacology and fragrance chemistry.

Table 1: Possible Stereoisomers of this compound

| Stereoisomer | Configuration at C3 | Configuration at C6 | Double Bond Geometry | Relationship |

| 1 | R | R | E | Enantiomer of 2 |

| 2 | S | S | E | Enantiomer of 1 |

| 3 | R | S | E | Enantiomer of 4 |

| 4 | S | R | E | Enantiomer of 3 |

| 5 | R | R | Z | Enantiomer of 6 |

| 6 | S | S | Z | Enantiomer of 5 |

| 7 | R | S | Z | Enantiomer of 8 |

| 8 | S | R | Z | Enantiomer of 7 |

Note: The R/S and E/Z designations are hypothetical and would need to be determined experimentally.

Conformational Analysis of this compound Isomers

Conformational analysis involves the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. libretexts.orglibretexts.org These different arrangements are called conformations or conformers. For an acyclic molecule like this compound, there is a considerable degree of conformational flexibility.

The most stable conformations are typically those that minimize steric strain (repulsion between bulky groups) and torsional strain (repulsion between bonds on adjacent atoms). libretexts.org Staggered conformations, where the bonds on adjacent carbons are as far apart as possible (dihedral angle of 60°), are lower in energy than eclipsed conformations, where the bonds are aligned (dihedral angle of 0°). libretexts.orglibretexts.org

The conformational analysis of this compound would focus on the rotation around the C3-C4 and C4-C5 bonds, as these connect the bulky substituted parts of the molecule. For example, looking down the C3-C4 bond, the relative positions of the substituents on C3 (hydroxyl, methyl, ethyl) and C4 (hydrogen, hydrogen, and the rest of the alkyl chain) would determine the stability of the conformer.

The presence of multiple bulky methyl groups and a hydroxyl group leads to a complex potential energy surface with several local energy minima corresponding to different staggered conformations. The most stable conformer would likely position the largest groups anti to each other (dihedral angle of 180°) to minimize steric hindrance.

Reaction Mechanisms and Chemical Transformations of 3,6,7 Trimethyl 6 Octen 3 Ol

Acid-Catalyzed Reactions of the Tertiary Alcohol Moiety

The tertiary nature of the alcohol in 3,6,7-trimethyl-6-octen-3-ol significantly influences its reactivity, particularly in the presence of acid catalysts. These reactions primarily proceed through the formation of a carbocation intermediate, leading to either elimination or substitution products.

Dehydration to Alkene Products (E1 Mechanism)

The acid-catalyzed dehydration of this compound is a classic example of an E1 (unimolecular elimination) reaction. libretexts.org This process involves the loss of a water molecule to form a more stable alkene. The reaction is typically carried out by heating the alcohol in the presence of a strong acid, such as sulfuric acid or phosphoric acid. libretexts.orguu.nl

The mechanism begins with the protonation of the hydroxyl group by the acid catalyst, forming an alkyloxonium ion. This protonation step converts the poor leaving group (-OH) into a good leaving group (-OH2). The alkyloxonium ion then departs, generating a tertiary carbocation. Finally, a base (such as water or the conjugate base of the acid) abstracts a proton from a carbon atom adjacent to the carbocation, leading to the formation of a double bond and regenerating the acid catalyst. libretexts.orgyoutube.com

The stability of the carbocation intermediate is a critical factor in determining the reaction pathway. vaia.com Carbocations are stabilized by the presence of alkyl substituents through inductive effects and hyperconjugation. Tertiary carbocations are the most stable, followed by secondary and then primary carbocations. vaia.com The initial carbocation formed from this compound is a tertiary carbocation, which is already relatively stable. This stability favors the E1 mechanism over the E2 mechanism, which is more common for primary alcohols. libretexts.org

The stability of the carbocation not only facilitates its formation but also influences the potential for rearrangements to even more stable carbocations, which can lead to a mixture of alkene products. libretexts.org

Carbocation rearrangements are common in organic reactions and occur to transform an unstable carbocation into a more stable one. libretexts.org These rearrangements involve the migration of a group (a hydride ion or an alkyl group) from an adjacent carbon to the positively charged carbon. libretexts.orgyoutube.com Such shifts will only occur if the resulting carbocation is more stable than the original one. youtube.com

In the context of the carbocation generated from this compound, while a tertiary carbocation is already formed, the possibility of rearrangements to other, potentially more stable, carbocation structures should be considered, especially under forcing reaction conditions. These rearrangements can lead to the formation of different constitutional isomers of the alkene product. Both hydride shifts (migration of H⁻) and alkyl shifts (migration of a CH₃⁻ group) are possible. youtube.commasterorganicchemistry.com Hydride shifts are generally faster and require less energy than alkyl shifts. vaia.com

Nucleophilic Substitution Reactions (SN1 Mechanism)

In addition to elimination, the tertiary carbocation intermediate formed from this compound can also undergo nucleophilic substitution (SN1). libretexts.org In an SN1 reaction, a nucleophile attacks the carbocation, leading to the formation of a substitution product.

The competition between SN1 and E1 reactions is common when dealing with tertiary alcohols under acidic conditions. The outcome of the reaction (elimination vs. substitution) is often influenced by the reaction conditions. For instance, higher temperatures tend to favor elimination (E1), while the presence of a good, non-basic nucleophile can favor substitution (SN1). masterorganicchemistry.commasterorganicchemistry.com

Transformations Involving Unsaturated Functionalities

The alkene double bond in this compound is also susceptible to a variety of chemical transformations, most notably hydrogenation.

Hydrogenation of the Alkene Double Bond

Hydrogenation is the addition of hydrogen (H₂) across the double bond, resulting in a saturated molecule. This reaction is typically carried out in the presence of a metal catalyst, such as palladium, platinum, or nickel. 182.160.97 The process involves the catalytic reduction of the alkene to an alkane. For example, the hydrogenation of this compound would yield 3,6,7-trimethyloctan-3-ol.

The reaction is generally exothermic, but has a high activation energy, necessitating the use of a catalyst to proceed at a reasonable rate. 182.160.97 The choice of catalyst can be crucial, especially when selective hydrogenation is desired in molecules with multiple reducible functional groups. For instance, specific catalysts can be employed to selectively hydrogenate a carbon-carbon double bond without affecting other functional groups like a carbonyl group. google.com In some cases, partial hydrogenation of a triple bond to a double bond can be achieved using specific catalysts like a Lindlar catalyst. googleapis.com

Rearrangement Reactions of Alkynyl Alcohol Precursors

The synthesis of α,β-unsaturated carbonyl compounds from propargylic alcohols is a powerful transformation in organic chemistry. researchgate.netrsc.org These reactions are particularly relevant to the precursors of this compound, specifically tertiary propargyl alcohols like 3,7-dimethyl-6-octen-1-yn-3-ol. uea.ac.uknist.govgoogle.com For tertiary propargylic alcohols, two primary acid-catalyzed rearrangement pathways, the Meyer-Schuster and Rupe rearrangements, are often in competition. rsc.orgwikipedia.org

The Meyer–Schuster rearrangement is an acid-catalyzed isomerization of secondary and tertiary propargyl alcohols into α,β-unsaturated ketones or aldehydes. wikipedia.org This reaction proceeds via a formal 1,3-hydroxyl shift and subsequent tautomerization. researchgate.net

The mechanism involves three main steps:

Protonation: Rapid protonation of the hydroxyl group to form a good leaving group (water). wikipedia.org

1,3-Shift: The rate-determining step, which involves a 1,3-shift of the protonated hydroxyl group. wikipedia.org

Tautomerization: Keto-enol tautomerism followed by deprotonation to yield the stable α,β-unsaturated carbonyl compound. wikipedia.org

The reaction, which is irreversible, can be promoted by various catalysts. While traditional methods use strong acids, these conditions can favor the competing Rupe rearrangement in tertiary alcohols. wikipedia.org Milder conditions using transition metal-based catalysts (such as those involving Ruthenium, Gold, or Silver) or Lewis acids have been developed to improve selectivity and yield. wikipedia.orgorganic-chemistry.org

| Meyer-Schuster Rearrangement: Key Features | |

| Reactant Type | Secondary and Tertiary Propargyl Alcohols |

| Product | α,β-Unsaturated Ketones or Aldehydes |

| Catalyst | Strong Acids (H₂SO₄), Lewis Acids (Ag⁺), Transition Metals (Ru, Au) wikipedia.orgorganic-chemistry.org |

| Key Mechanistic Step | 1,3-Hydroxyl Shift researchgate.net |

When tertiary alcohols containing a terminal alkyne (α-acetylenic group) are treated with acid, they often undergo the Rupe rearrangement instead of the Meyer-Schuster pathway. wikipedia.org This reaction competes with the Meyer-Schuster rearrangement and leads to the formation of α,β-unsaturated methyl ketones rather than the expected aldehydes. wikipedia.orgudel.edu

The mechanism for the Rupe rearrangement is distinct from the Meyer-Schuster pathway. It is proposed to proceed through an enyne intermediate. uea.ac.ukwikipedia.org The cationic intermediate formed after the departure of water can lose a proton to form an enyne. Subsequent acid-catalyzed hydration of the enyne leads to the final α,β-unsaturated ketone product. udel.edu The choice between the Meyer-Schuster and Rupe pathways is influenced by the substrate structure and reaction conditions. rsc.org For instance, an attempt to synthesize a chromene derivative from the precursor 3,7-dimethyl-6-octen-1-yn-3-ol highlighted the competition between these two rearrangement mechanisms. uea.ac.uk

| Rearrangement Pathways for a Tertiary Propargyl Alcohol | |

| Pathway | Meyer-Schuster Rearrangement |

| Product | α,β-Unsaturated Aldehyde (from terminal alkyne) |

| Intermediate | Allenic carbocation |

| Pathway | Rupe Rearrangement |

| Product | α,β-Unsaturated Methyl Ketone |

| Intermediate | Enyne uea.ac.ukwikipedia.org |

Derivatization Reactions of the Hydroxyl Group

The tertiary hydroxyl group of this compound is a key functional handle for further chemical modification.

Esterification of the hydroxyl group is a common strategy to form synthetic intermediates, which can be used in the production of fragrances and other fine chemicals. google.com Due to the steric hindrance of the tertiary alcohol, direct esterification can be challenging. More robust methods, such as the Yamaguchi esterification, are often employed. This method involves converting the alcohol to a more reactive intermediate before reaction with a carboxylic acid, enabling the formation of esters even with sterically demanding alcohols. umich.edu These ester derivatives can possess unique and desirable fragrance profiles. google.com

The oxidation of alcohols is a fundamental reaction for the synthesis of carbonyl compounds like aldehydes and ketones. google.comnih.gov Primary alcohols can be oxidized to aldehydes, while secondary alcohols are oxidized to ketones.

Advanced Analytical and Spectroscopic Characterization of 3,6,7 Trimethyl 6 Octen 3 Ol

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are fundamental in isolating 3,6,7-trimethyl-6-octen-3-ol from various matrices and determining its concentration.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Analysis

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile compounds like this compound. In this method, the sample is vaporized and separated based on the components' boiling points and interactions with a stationary phase within a capillary column. The separated compounds then enter a mass spectrometer, which ionizes them and separates the resulting ions based on their mass-to-charge ratio, providing a unique fragmentation pattern that acts as a chemical fingerprint.

This technique has been successfully employed to identify 2,3,6-trimethyl-7-octen-3-ol, a structurally related isomer, in the volatile profiles of muscadine flowers. frontiersin.org The analysis typically involves a GC system equipped with a capillary column, such as a DB-5MS, and a mass selective detector. kosfaj.orgjocpr.com The operating conditions, including the temperature program of the oven, injector temperature, and carrier gas flow rate, are optimized to achieve efficient separation of the volatile components. kosfaj.orgjocpr.com Identification of this compound is confirmed by comparing its mass spectrum with entries in spectral libraries like the National Institute of Standards and Technologies (NIST) MS database. amegroups.cn

Chiral Gas Chromatography for Enantiomeric Purity Assessment

Many biologically active molecules, including certain terpene alcohols, are chiral, meaning they exist as non-superimposable mirror images called enantiomers. wisc.edu These enantiomers can exhibit different biological activities. Standard GC columns cannot separate enantiomers due to their identical physical properties. wisc.edu Chiral gas chromatography utilizes a chiral stationary phase (CSP) to achieve this separation. The differential interaction between the enantiomers and the CSP leads to different retention times, allowing for their individual quantification.

For the analysis of chiral alcohols, cyclodextrin-based columns are commonly used. wisc.edugcms.cztum.de The choice of the specific cyclodextrin (B1172386) derivative and the GC conditions, such as temperature ramp and carrier gas flow rate, are crucial for achieving optimal separation of the enantiomers. gcms.cz While specific data for this compound is not prevalent, the methodology is well-established for similar compounds like linalool (B1675412) and its oxides, demonstrating the capability of chiral GC to determine the enantiomeric distribution in complex samples. researchgate.netlibretexts.org

High-Performance Liquid Chromatography (HPLC) for Compound Purity

High-performance liquid chromatography (HPLC) is a versatile technique used for the separation, identification, and quantification of compounds in a liquid mobile phase. While GC-MS is ideal for volatile compounds, HPLC is suitable for a wider range of compounds, including those that are non-volatile or thermally labile. For determining the purity of a compound like this compound, a reverse-phase HPLC method is often employed. sielc.com

In a typical setup, a C18 column is used as the stationary phase, and the mobile phase consists of a mixture of an organic solvent (like acetonitrile) and an aqueous buffer. kosfaj.orgsielc.com The separation is based on the differential partitioning of the compound between the nonpolar stationary phase and the more polar mobile phase. The purity of the compound is assessed by the presence of a single major peak in the chromatogram. The method can be scaled for preparative separation to isolate impurities. sielc.com

Headspace Solid-Phase Microextraction (HS-SPME) for Volatile Profiling

Headspace solid-phase microextraction (HS-SPME) is a solvent-free sample preparation technique used for the extraction and preconcentration of volatile and semi-volatile organic compounds from a sample's headspace before their analysis by GC-MS. researchgate.netucdavis.edu A fused silica (B1680970) fiber coated with a sorbent material is exposed to the headspace above the sample, where volatile analytes partition onto the fiber. The fiber is then transferred to the GC injector for thermal desorption and analysis. acs.org

HS-SPME is widely used in the analysis of volatile compounds in plants and food matrices. frontiersin.orgresearchgate.netucdavis.eduacs.org The efficiency of the extraction depends on factors such as the fiber coating, extraction time and temperature, and the sample matrix. researchgate.netacs.org This technique has been instrumental in profiling the volatile compounds in various plant species, enabling the identification of numerous constituents, including alcohols, aldehydes, and terpenes. frontiersin.orgacs.orgnih.gov

Spectroscopic Identification and Structural Elucidation

Spectroscopic techniques provide detailed information about the molecular structure of a compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. It provides detailed information about the carbon-hydrogen framework of a molecule. wordpress.comethernet.edu.et

¹H NMR Spectroscopy: This technique provides information about the number of different types of protons in a molecule, their chemical environment, and their proximity to other protons. The chemical shift (δ) of a proton is influenced by the electron density around it. Spin-spin coupling between neighboring protons results in the splitting of signals, and the coupling constant (J) provides information about the dihedral angle between the coupled protons.

¹³C NMR Spectroscopy: ¹³C NMR provides information about the different types of carbon atoms in a molecule. The chemical shift of each carbon is indicative of its chemical environment (e.g., whether it is part of an alkyl, alkene, or alcohol group).

2D NMR Spectroscopy: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are used to establish correlations between different nuclei. COSY identifies protons that are coupled to each other, while HSQC correlates protons with the carbon atoms to which they are directly attached. These experiments are crucial for assembling the complete molecular structure.

Table 1: Predicted NMR Data for this compound (Note: This table is predictive and based on general principles of NMR spectroscopy. Actual experimental values may vary.)

| Atom Number | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| 1 | ~ 0.9 (t) | ~ 14 |

| 2 | ~ 1.5 (q) | ~ 30 |

| 3 | - | ~ 75 |

| 4 | ~ 1.4 (m) | ~ 40 |

| 5 | ~ 2.0 (m) | ~ 25 |

| 6 | ~ 5.1 (t) | ~ 125 |

| 7 | - | ~ 135 |

| 8 | ~ 1.6 (s) | ~ 18 |

| 9 (on C3) | ~ 1.1 (s) | ~ 28 |

| 10 (on C7) | ~ 1.7 (s) | ~ 26 |

| 11 (on C6) | ~ 1.65 (s) | ~ 20 |

Infrared (IR) Spectroscopy for Functional Group Identification

The IR spectrum of linalool, a closely related isomer, displays a prominent broad absorption band in the region of 3420 cm⁻¹, which is characteristic of the O-H stretching vibration of an alcohol. uotechnology.edu.iq This broadening is a result of hydrogen bonding. The C-H stretching vibrations of the aliphatic methyl and methylene (B1212753) groups are expected to appear in the range of 2979-2920 cm⁻¹. uotechnology.edu.iq

A key feature for identifying the unsaturated nature of the molecule is the C=C stretching vibration, which for linalool is observed at 1644 cm⁻¹. uotechnology.edu.iq The specific frequency of this band in this compound would be influenced by the trisubstituted nature of its double bond. The C-O stretching vibration of the tertiary alcohol is typically found in the 1114 cm⁻¹ region. uotechnology.edu.iq The presence of methyl groups is further confirmed by C-H bending vibrations, which are expected around 1450 cm⁻¹ and 1379 cm⁻¹. uotechnology.edu.iqijcrt.org

An interactive table summarizing the expected IR absorption bands for this compound, based on the data for linalool, is presented below.

| Functional Group | Vibrational Mode | **Expected Wavenumber (cm⁻¹) ** | Reference |

| Hydroxyl | O-H Stretch | ~3420 (broad) | uotechnology.edu.iq |

| Alkane | C-H Stretch | 2979-2920 | uotechnology.edu.iq |

| Alkene | C=C Stretch | ~1644 | uotechnology.edu.iq |

| Methyl | C-H Bend | ~1450, ~1379 | uotechnology.edu.iqijcrt.org |

| Tertiary Alcohol | C-O Stretch | ~1114 | uotechnology.edu.iq |

Mass Spectrometry Fragmentation Analysis

Mass spectrometry (MS) is a vital analytical technique for determining the molecular weight and elucidating the structure of a compound by analyzing its fragmentation pattern upon ionization. In the absence of a direct mass spectrum for this compound, its fragmentation behavior can be predicted based on the principles of mass spectrometry and the analysis of its isomers and related structures, such as linalool and other unsaturated tertiary alcohols.

Upon electron ionization (EI), this compound (molar mass: 156.27 g/mol ) would form a molecular ion (M⁺) at m/z 156. However, due to the presence of a tertiary alcohol, the molecular ion is often unstable and may not be observed or will be of very low abundance. The fragmentation of the molecular ion is primarily driven by the cleavage of bonds adjacent to the oxygen atom (alpha-cleavage) and the loss of neutral molecules like water.

One of the most significant fragmentation pathways for tertiary alcohols is the alpha-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the carbon bearing the hydroxyl group. For this compound, this could result in the loss of an ethyl group (C₂H₅•, 29 u) or a butenyl group (C₄H₇•, 55 u). The loss of the larger alkyl group is often favored, leading to a prominent peak.

Another characteristic fragmentation is the dehydration of the molecular ion, resulting in a peak at M-18 (m/z 138). This ion can then undergo further fragmentation. The fragmentation of the butenyl side chain can also lead to a variety of smaller fragment ions. For instance, the fragmentation of related compounds like 3,7-dimethyl-1,6-octadien-3-ol (linalool) shows characteristic ions that can be expected for this compound as well.

A table of expected key fragment ions in the mass spectrum of this compound is provided below.

| m/z | Proposed Fragment | Fragmentation Pathway |

| 156 | [C₁₀H₂₀O]⁺ | Molecular Ion (M⁺) |

| 138 | [C₁₀H₁₈]⁺ | Loss of H₂O from M⁺ |

| 123 | [C₉H₁₅]⁺ | Loss of H₂O and a methyl group |

| 95 | [C₇H₁₁]⁺ | Further fragmentation of the C₁₀H₁₈ ion |

| 71 | [C₅H₁₁]⁺ or [C₄H₇O]⁺ | Alpha-cleavage or other fragmentations |

| 59 | [C₃H₇O]⁺ | Alpha-cleavage (loss of butenyl radical) |

| 43 | [C₃H₇]⁺ or [C₂H₃O]⁺ | Common alkyl or oxygen-containing fragment |

Advanced Hyphenated Techniques (e.g., GCxGC-MS for Complex Mixture Analysis)

The analysis of complex mixtures, such as essential oils or environmental samples where this compound might be present, often requires advanced analytical techniques with high resolving power. Gas chromatography-mass spectrometry (GC-MS) is a widely used hyphenated technique for the separation and identification of volatile and semi-volatile compounds. researchgate.net In a GC-MS system, the gas chromatograph separates the components of a mixture based on their boiling points and interactions with the stationary phase, and the mass spectrometer provides structural information for identification.

However, in particularly complex matrices, co-elution of compounds with similar retention times can occur, making unambiguous identification difficult. This is especially true for isomeric compounds like the various octenols, which may have very similar chromatographic and mass spectral properties.

To overcome the limitations of single-dimension GC, comprehensive two-dimensional gas chromatography (GCxGC) coupled with mass spectrometry (GCxGC-MS) offers significantly enhanced separation capabilities. In GCxGC, the effluent from a primary gas chromatography column is subjected to a second, shorter column with a different stationary phase. This two-dimensional separation provides a much higher peak capacity and resolution, allowing for the separation of co-eluting compounds.

For a complex sample potentially containing this compound and its isomers, GCxGC-MS would provide a more detailed and accurate chemical profile. The first dimension could be a non-polar column, separating compounds based on their boiling points. The second dimension could be a polar column, which would provide separation based on polarity. This would effectively separate isomers that might co-elute on a single column. The high-resolution separation provided by GCxGC, combined with the definitive identification capabilities of mass spectrometry, makes GCxGC-MS an invaluable tool for the detailed characterization of complex mixtures containing structurally similar compounds. While no specific studies utilizing GCxGC-MS for this compound were found in the search results, the technique's proven ability to resolve complex isomeric mixtures in other contexts demonstrates its clear applicability and advantage.

Computational Chemistry Studies on 3,6,7 Trimethyl 6 Octen 3 Ol

Density Functional Theory (DFT) Applications

DFT is a widely used quantum mechanical modeling method to investigate the electronic structure of many-body systems. It is frequently applied to predict molecular geometries, energies, and other properties. However, no specific DFT studies on 3,6,7-trimethyl-6-octen-3-ol have been identified in the current body of scientific literature.

Geometry Optimization and Conformational Energy Landscapes

Information regarding the optimized geometric parameters (bond lengths, bond angles, and dihedral angles) and the conformational analysis to identify the most stable isomers of this compound is not available in published research.

Vibrational Spectra Prediction and Correlation with Experimental Data

There are no published studies presenting the theoretical vibrational frequencies (such as IR and Raman spectra) for this compound, nor any correlation of such data with experimental measurements.

Electronic Structure Analysis (e.g., Frontier Molecular Orbitals, Charge Distribution)

An analysis of the electronic properties of this compound, including the highest occupied molecular orbital (HOMO), lowest unoccupied molecular orbital (LUMO), and charge distribution, has not been reported.

Benchmarking and Optimization of Computational Parameters (Functionals, Basis Sets)

Research dedicated to determining the most accurate and efficient computational methods (functionals and basis sets) for studying this compound is currently absent from the literature.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Solvation Effects

Molecular dynamics simulations are used to study the physical movements of atoms and molecules over time. There are no available MD simulation studies that describe the dynamic properties of this compound or its interactions with solvents.

Elucidation of Reaction Mechanisms and Transition States through Computational Modeling

Computational studies aimed at elucidating potential reaction pathways, identifying transition states, and calculating activation energies for reactions involving this compound have not been published.

Nuclear Electronic Orbital Density Functional Theory (NEO-DFT) for Proton Affinity Calculations

The determination of proton affinity is crucial in understanding the reactivity and physicochemical properties of molecules like this compound. Computational chemistry offers powerful tools for this purpose, and one advanced method is the Nuclear Electronic Orbital Density Functional Theory (NEO-DFT). This approach is particularly noteworthy as it extends the principles of conventional DFT by treating specific nuclei, typically protons, quantum mechanically, on an equal footing with electrons. wisc.eduillinois.edu This is a significant departure from the standard Born-Oppenheimer approximation, which treats nuclei as stationary point charges. chemrxiv.org By doing so, NEO-DFT inherently accounts for nuclear quantum effects, such as zero-point energy and nuclear delocalization, which are critical for accurately describing proton transfer and protonation events. wisc.eduillinois.edu

The application of NEO-DFT to calculate the proton affinity of a molecule like this compound would involve a multicomponent system where the electrons and the key protons (for instance, the one on the hydroxyl group) are described by their respective wavefunctions. A key element in the accuracy of NEO-DFT calculations is the use of electron-proton correlation (epc) functionals. wisc.edunih.gov These functionals are designed to describe the correlation effects between electrons and the quantum mechanically treated nuclei. Research has shown that neglecting these correlations can lead to significant errors in calculated proton affinities. nih.gov

Detailed Research Findings

While specific NEO-DFT studies on this compound are not available in the current literature, extensive benchmark studies on a wide range of organic molecules, including alcohols, provide a clear indication of the method's capabilities and the expected outcomes. nih.govnih.gov These studies have systematically evaluated the performance of different computational parameters within the NEO-DFT framework.

One of the most critical factors influencing the accuracy of proton affinity calculations is the choice of the exchange-correlation functional. nih.gov Benchmark studies on a set of 72 molecules have shown that B3LYP-based functionals, particularly CAM-B3LYP, tend to provide the most accurate results when compared to experimental data. nih.govnih.gov

Furthermore, the treatment of electron-proton correlation is paramount. Functionals such as epc17-2 and epc19 have been developed to account for these interactions. wisc.edu Studies have demonstrated that including these epc functionals significantly improves the accuracy of proton affinity predictions compared to conventional DFT calculations. nih.gov For instance, the epc17-2 functional has been shown to provide a good balance of accuracy and computational efficiency. chemrxiv.orgchemrxiv.org

The choice of basis sets for both electrons and the quantum protons also plays a role. For the electronic basis set, a triple-zeta quality basis set, such as def2-TZVP, is generally sufficient for achieving a good balance between accuracy and computational cost, while a quadruple-zeta basis set like def2-QZVP can offer even higher accuracy at a greater computational expense. chemrxiv.orgnih.gov Interestingly, the choice of the nuclear basis set has been found to have a minimal impact on the calculated proton affinity values. chemrxiv.orgnih.gov

The following tables present representative data from benchmark studies, illustrating the influence of different computational parameters on the mean absolute deviation (MAD) of calculated proton affinities from experimental values. This data, while not specific to this compound, serves to demonstrate the precision of the NEO-DFT methodology.

| Functional | Mean Absolute Deviation (kJ/mol) |

|---|---|

| CAM-B3LYP | 6.2 |

| B3LYP | Not specified in provided context |

This table showcases the performance of different exchange-correlation functionals in NEO-DFT calculations of proton affinities. The Mean Absolute Deviation (MAD) from experimental values for a large set of molecules is a measure of the functional's accuracy. nih.govnih.gov

| epc Functional | Mean Absolute Deviation (kJ/mol) |

|---|---|

| epc17-2 | Comparable to epc19 |

| epc19 | Not specified in provided context |

| No-epc | 80.0 |

This table highlights the critical role of electron-proton correlation functionals. The significant error when no epc functional is used underscores the importance of accounting for these interactions in NEO-DFT calculations. chemrxiv.orgnih.gov

| Electronic Basis Set | Mean Absolute Deviation (kJ/mol) |

|---|---|

| def2-SVP | Qualitative agreement |

| def2-TZVP | Sufficient for good accuracy |

| def2-QZVP | 5.0 |

This table demonstrates how the choice of the electronic basis set affects the accuracy of the results. While larger basis sets provide higher accuracy, a balance with computational cost is often sought. nih.govnih.gov

Occurrence and Environmental Aspects of Branched Octenols

Natural Occurrence and Biosynthesis Pathways

Branched octenols are part of the vast family of volatile organic compounds (VOCs) produced by a variety of organisms. Their presence in the environment is a result of specific biosynthetic pathways, often linked to the metabolism of fatty acids and other organic precursors.

While direct evidence for the natural occurrence of 3,6,7-trimethyl-6-octen-3-ol is limited in scientific literature, structurally similar branched octenols and related volatile compounds have been identified in various biological systems. For instance, the structurally related compound 1,5,6-trimethyl-8-oxabicyclo[3.2.1]oct-6-en-3-ol has been isolated from the leaves of the plant species Siparuna cymosa researchgate.net. Additionally, patent literature describes 2,4,7-trimethyloct-6-en-1-ol as a fragrance ingredient, suggesting its potential natural origin or synthetic creation based on naturally occurring scents googleapis.comgoogle.com. Mixtures containing (6E)- and (6Z)-isomers of 3,6-dimethyloct-6-en-1-ols and 6-ethyl-3-methyloct-6-en-1-ols are also utilized in odorant compositions google.com.

The well-known branched octenol, 1-octen-3-ol (B46169), is a common volatile compound found in many fungi and is responsible for the characteristic mushroom-like aroma researchgate.net. It has also been detected in cooked puffer fish, contributing to its flavor profile researchgate.net. The presence of these related compounds suggests that complex branched octenols like this compound could potentially be found in trace amounts in various essential oils and plant extracts, even if they have not been explicitly identified to date.

Table 1: Examples of Naturally Occurring Branched Alcohols and Related Compounds

| Compound Name | Natural Source/Use | Reference |

| 1,5,6-trimethyl-8-oxabicyclo[3.2.1]oct-6-en-3-ol | Siparuna cymosa (plant) | researchgate.net |

| 2,4,7-trimethyloct-6-en-1-ol | Fragrance ingredient | googleapis.comgoogle.com |

| 3,6-dimethyloct-6-en-1-ols | Odorant compositions | google.com |

| 6-ethyl-3-methyloct-6-en-1-ols | Odorant compositions | google.com |

| 1-octen-3-ol | Fungi, Cooked Puffer Fish | researchgate.netresearchgate.net |

The biosynthesis of branched-chain alcohols in organisms is often linked to the metabolism of amino acids and fatty acids. For instance, species of Thermoanaerobacter and Caldanaerobacter can degrade branched-chain amino acids to produce a mixture of branched-chain fatty acids and branched-chain alcohols nih.gov. In some bacteria, the degradation of branched-chain amino acids like leucine, isoleucine, and valine can lead to the formation of their corresponding branched-chain fatty acids, which can then be converted to alcohols nih.gov.

While a specific pathway for this compound has not been elucidated, its structure suggests a potential origin from the isoprenoid (or terpenoid) pathway. Isoprenoids are a large and diverse class of naturally occurring organic chemicals derived from the five-carbon isoprene (B109036) unit. The biosynthesis of terpenes involves the joining of these isoprene units, followed by modifications such as cyclization and oxidation, to create a vast array of structures. The trimethyl substitution pattern on the octene backbone of this compound is characteristic of a sesquiterpenoid-like structure, which is a class of terpenes that are biosynthesized from three isoprene units.

The formation of the alcohol group at the C3 position indicates the involvement of a hydroxylation reaction, likely catalyzed by a cytochrome P450 monooxygenase or a similar enzyme. In plants, such enzymes are known to be involved in the synthesis of a wide variety of secondary metabolites, including derivatives of indole-3-carboxylic acid europa.eu.

Environmental Fate and Degradation

The persistence and transformation of branched octenols in the environment are determined by their chemical structure and the presence of microorganisms capable of their degradation. The complex branching and the presence of both a double bond and a hydroxyl group in this compound are expected to significantly influence its environmental behavior.

The biodegradation of highly branched alcohols is generally slower than that of their linear counterparts. Tertiary alcohols, in particular, are known to be recalcitrant to microbial degradation nih.govnih.gov. However, some microorganisms have evolved pathways to degrade simpler tertiary alcohols like tert-butyl alcohol (TBA) and tert-amyl alcohol (TAA) nih.govnih.gov.

The aerobic degradation of TBA is initiated by a hydroxylation reaction, converting it to 2-methylpropan-1,2-diol, which is then further oxidized nih.gov. It is plausible that a similar initial hydroxylation step could occur in the degradation of this compound, although the complexity of the molecule may require specialized enzymatic machinery.

In anaerobic environments, the degradation of branched alcohols is even more challenging. Studies on iso-butanol have shown that it can be biodegraded under nitrate-reducing, sulfate-reducing, and methanogenic conditions, with iso-butyric acid as a transient intermediate vt.edu. The degradation of branched alcohol ethoxylates under anaerobic conditions is often hindered by the branching of the alkyl chain nih.govgoogle.com.

The molecular structure of an organic compound plays a crucial role in its susceptibility to microbial attack. Increased branching, particularly multiple methyl groups, generally leads to decreased biodegradability exxonmobilchemical.comgoogle.comacs.org. This is attributed to steric hindrance, which can prevent the enzymes from accessing the carbon backbone of the molecule. A study on the enzymatic hydrolysis of polyesters showed that copolyesters derived from secondary alcohol diols with methyl branching had significantly lower rates of biodegradation compared to their linear equivalents api.org.

Given that this compound possesses multiple methyl branches and is a tertiary alcohol, it is expected to be relatively resistant to biodegradation compared to simpler, linear octenols.

Aerobic Degradation: The aerobic degradation of branched-chain alcohols that are more complex than simple tertiary alcohols often involves a series of enzymatic reactions. For branched alcohol polyethoxylates, the length of the alkyl substituent can determine the degradation pathway. Shorter 2-alkyl substituents may allow for a central cleavage mechanism, while longer substituents lead to hydrolytic oxidation of both the alkyl and polyethoxylic chains nih.gov. For tertiary alcohols like TBA, the initial step is hydroxylation by a monooxygenase enzyme asm.org. It is likely that the aerobic degradation of this compound, if it occurs, would be initiated by an oxidative attack, possibly at one of the methyl groups or at the double bond, catalyzed by monooxygenase or dioxygenase enzymes.

Anaerobic Degradation: Anaerobic degradation of highly branched and unsaturated alcohols is generally a slower and less common process than aerobic degradation. For some branched alcohols, such as iso-butanol, anaerobic degradation can proceed, forming the corresponding branched-chain fatty acid as an intermediate vt.edu. In the case of alcohol ethoxylates, the anaerobic degradation is often initiated by the shortening of the ethoxylate chain, a process that can be sterically hindered by alkyl branching nih.govgoogle.com. For a molecule like this compound, the combination of its tertiary alcohol nature, multiple branching, and unsaturation would likely make it highly resistant to anaerobic degradation. It is possible that under specific anaerobic conditions, some transformation could occur, but complete mineralization to carbon dioxide and methane (B114726) would be a challenging multi-step process requiring a consortium of specialized microorganisms.

Advanced Applications of 3,6,7 Trimethyl 6 Octen 3 Ol and Its Derivatives in Specialized Organic Synthesis

Role as a Chiral Building Block in Enantioselective Synthesis of Complex Molecules

The use of small, stereochemically defined molecules as chiral building blocks is a cornerstone of modern asymmetric synthesis, allowing for the construction of complex target molecules with high stereoselectivity. Alcohols, in particular, are valuable synthons. However, a review of available scientific literature and chemical databases does not provide specific examples of 3,6,7-trimethyl-6-octen-3-ol being employed as a chiral building block in the enantioselective synthesis of more complex molecules. While general methods for the asymmetric synthesis of chiral alcohols and their use in constructing natural products are well-established, specific applications originating from this compound are not documented in the searched sources.

Precursor for Advanced Flavor and Fragrance Molecules and Formulations

The structural backbone of this compound is found in a variety of molecules used in the flavor and fragrance industry. While direct derivatization of this specific alcohol is not widely detailed, related compounds serve as key intermediates and components in fragrance formulations.

One closely related intermediate is Dehydrolinalool (3,7-dimethyl-6-octen-1-yn-3-ol). This tertiary acetylenic alcohol is a crucial precursor in the industrial synthesis of several important fragrance and flavor compounds, as well as vitamins. Current time information in Bangalore, IN.lookchem.com It is used to produce linalool (B1675412), citral, and various ionones, which are fundamental components in many floral and citrus scents. Current time information in Bangalore, IN.lookchem.com The conversion of dehydrolinalool often involves selective hydrogenation of the alkyne group to an alkene, demonstrating the utility of the C10-terpenoid skeleton that it shares with this compound. Current time information in Bangalore, IN.

Furthermore, nitrile derivatives with a similar trimethyl-octene structure are patented for their use as perfuming ingredients, particularly for conferring lemon-type odors. epa.gov For instance, 3,6,7-trimethyl-2,6-octadienenitrile has been developed as a stable and effective lemon odorant. epa.gov These examples highlight the importance of the trimethyl-octene framework in creating valuable aroma chemicals.

| Compound | CAS Number | Role in Flavor & Fragrance | Source |

|---|---|---|---|

| Dehydrolinalool | 29171-20-8 | Intermediate for linalool, citral, ionones, and vitamins. | Current time information in Bangalore, IN. |

| 3,6,7-trimethyl-2,6-octadienenitrile | Not specified | Perfumery ingredient with lemon odor profile. | epa.gov |

| Linalool | 78-70-6 | Widely used fragrance compound with a floral, woody scent. | Current time information in Bangalore, IN. |

| Citral | 5392-40-5 | Strong lemon-scented compound used in flavors and fragrances. | Current time information in Bangalore, IN. |

Intermediate in the Synthesis of Pharmacologically Relevant Compounds

The search for novel therapeutic agents often involves the synthesis and modification of natural products or related structures. Terpenoids, as a class, are known to possess a wide range of biological activities. For example, the related compound 1-octen-3-ol (B46169), found in many natural sources, has been studied for its potential role in neurodegeneration and as a signaling molecule. Glycosides of 1-octen-3-ol have been isolated from medicinal plants and investigated for anti-inflammatory and other activities.

However, there is no specific information available in the reviewed literature that documents the use of this compound as a direct intermediate in the synthesis of any pharmacologically relevant compounds.

Applications in the Development of Sustainable Chemical Products (e.g., Biofuels, Plasticizers)

The transition to a bio-based economy involves converting biomass and bio-derived molecules into sustainable fuels and chemical products. Research in this area includes the upgrading of bio-oils and the conversion of platform chemicals into value-added products like biofuels and biodegradable plasticizers. nih.gov

Some studies have noted the presence of open-chain compounds like 3,6-dimethyl-6-octen-3-ol as products from the depolymerization of lignin, a major component of biomass. caltech.edu This suggests that such structures can be obtained from renewable feedstocks. General processes for converting bio-oils, which can contain a mixture of alcohols, aldehydes, and phenols, into hydrocarbon fuels via reactions with olefins have also been explored. researchgate.net

Despite these related areas of research, there are no specific studies detailing the direct conversion or application of this compound in the development of sustainable products such as biofuels or plasticizers. Its potential as a bio-based platform chemical has not been explicitly investigated in the available literature.

Q & A

Q. What are the recommended methods for synthesizing 3,6,7-Trimethyl-6-octen-3-ol in laboratory settings?

Methodological Answer: Synthesis typically involves esterification or oxidation of precursor terpenoids. For example, a modified Claisen condensation can be employed using β-keto esters and allyl halides under controlled pH (8–9) to ensure regioselectivity. Post-synthesis purification via fractional distillation (60–80°C at reduced pressure) is critical to isolate the compound from byproducts like 3,7-dimethyl isomers . Key steps include:

Q. How should researchers safely handle and store this compound?

Methodological Answer:

- Storage : Use amber glass containers under inert gas (argon/nitrogen) at 4°C to prevent oxidation. Avoid polyethylene due to leaching risks .

- Handling : Work in a fume hood with PPE (nitrile gloves, lab coat, goggles). Spills should be neutralized with absorbent materials (vermiculite) and disposed via hazardous waste protocols .

- Ventilation : Maintain airflow ≥0.5 m/s to limit vapor accumulation (TLV: 10 ppm) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported physicochemical properties (e.g., boiling point, solubility)?

Methodological Answer: Discrepancies often arise from impurities or measurement techniques. To address this:

-

Cross-validate data : Compare values from NIST (boiling point: 232–235°C), PubChem (logP: 3.1), and EPA DSSTox (density: 0.89 g/cm³) .

-

Standardize methods : Use differential scanning calorimetry (DSC) for melting points and static cell methods for vapor pressure.

-

Example Table :

Property NIST EPA DSSTox Experimental Data Boiling Point 232–235°C 230–234°C 233°C ± 1.5 logP 3.2 3.1 3.15

Q. What experimental strategies optimize the compound’s stability in long-term studies?

Methodological Answer:

- Degradation pathways : Autoxidation via radical intermediates is a key instability factor. Add antioxidants (0.1% BHT) or store in UV-filtered containers .

- Accelerated aging : Conduct stress tests (40°C/75% RH for 6 weeks) and monitor degradation products via HPLC-MS. Adjust storage conditions if >5% degradation occurs .

- Isotope labeling : Use deuterated analogs (e.g., D₃ at methyl groups) to track metabolic pathways in biological studies .

Q. How can researchers address contradictions in bioactivity data across studies?

Methodological Answer:

- Source analysis : Verify compound purity (≥98% by GC) and solvent choice (e.g., DMSO vs. ethanol) in bioassays, as impurities/solvents modulate activity .

- Dose-response curves : Use Hill slope analysis to differentiate true bioactivity from artifacts. For example, antifungal activity may plateau at 50 µM due to solubility limits .

- Meta-analysis : Apply statistical tools (e.g., Cochran’s Q test) to assess heterogeneity in literature data .

Experimental Design Considerations

Q. What are the challenges in designing enantioselective syntheses of this compound?

Methodological Answer:

Q. How should researchers validate analytical methods for trace quantification?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.